Jasminin

Description

Properties

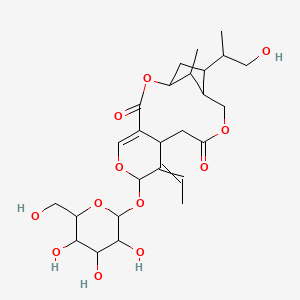

IUPAC Name |

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVMCZSNPIHCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jasminin's Antiviral Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminin, a bioactive compound found in jasmine tea, has demonstrated notable in vitro antiviral activity. This technical guide synthesizes the current understanding of this compound's mechanism of action against viral infections, with a primary focus on Herpes Simplex Virus 1 (HSV-1), the most extensively studied model for this compound. The core of this compound's antiviral effect lies in its ability to modulate the host's innate immune response, specifically by inducing the production of endogenous tumor necrosis factor-alpha (TNF-α). This induction is orchestrated through the activation of the PI3K/Akt, mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB) signaling pathways. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling cascades.

Introduction to this compound

This compound is a natural secoiridoid glycoside that has been identified as a bioactive component in several plant species, most notably in the traditional Chinese herbal medicine beverage, "Jasmine Tea".[1][2] While traditional medicine has alluded to its therapeutic properties, recent scientific investigations have begun to elucidate its specific pharmacological activities, including its potential as an antiviral agent. The primary focus of this research has been its indirect antiviral effects mediated through the host's immune system, offering a different therapeutic strategy compared to direct-acting antiviral drugs.

Antiviral Activity of this compound

The antiviral properties of this compound have been primarily characterized against Herpes Simplex Virus 1 (HSV-1). Studies have shown that while this compound itself has mild direct antiviral effects at higher concentrations, its most potent activity is observed when it stimulates host cells to produce antiviral cytokines.[2]

In Vitro Efficacy Against HSV-1

In vitro studies using RAW264.7 macrophage cells have been central to understanding this compound's antiviral potential. When these cells are treated with this compound, the resulting cell culture supernatant exhibits significant antiviral activity against HSV-1 in Vero cells.[1][2] This indicates that this compound prompts the macrophages to release soluble factors that inhibit viral replication.

Core Mechanism of Action: Induction of Endogenous TNF-α

The pivotal mechanism underlying this compound's antiviral effect is the induction of endogenous TNF-α.[1][2][3] Unlike recombinant TNF-α, which can have severe systemic side effects, this compound-induced endogenous TNF-α offers a potentially safer therapeutic avenue.[1][2]

Research has demonstrated that this compound treatment of RAW264.7 cells leads to a significant, dose-dependent increase in TNF-α production.[1][2][3] Importantly, this induction appears to be specific, as no significant upregulation of type I, II, or III interferons, nor interleukins 2 and 10, was observed.[1][2][3]

Quantitative Data on TNF-α Induction and Antiviral Effect

The following table summarizes the key quantitative findings from in vitro studies on this compound.

| Parameter | Cell Line | Concentration of this compound | Observation | Reference |

| TNF-α Production | RAW264.7 | Not specified | 10-fold increase compared to control. | [1][2][3] |

| Cell Proliferation | RAW264.7 | 3.1 µM | 420% increase in cell proliferation compared to control. | [3] |

| Antiviral Effect (this compound alone) | Vero (infected with HSV-1) | 6.25 µM and 12.5 µM | No antiviral effects observed. | [2] |

| Antiviral Effect (this compound alone) | Vero (infected with HSV-1) | 25 µM and 50 µM | Mild antiviral effects observed. | [2] |

| Antiviral Effect (Supernatant) | Vero (infected with HSV-1) | Supernatant from RAW264.7 treated with 6.25-50 µM this compound | Significant antiviral activity observed. | [2] |

| Inhibition of TNF-α Secretion | RAW264.7 | 30 µM SP600125 (JNK inhibitor) | Approximately 90% of TNF-α secretion was blocked. | [3] |

Signaling Pathways Activated by this compound

This compound-induced TNF-α production is a result of the simultaneous activation of several key intracellular signaling pathways: the PI3K/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, and the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] Inhibition of these pathways has been shown to suppress TNF-α synthesis, confirming their essential role.[1][2]

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is an upstream regulator in this process. This compound treatment promotes the phosphorylation and activation of Akt in RAW264.7 cells.[3] This activation is a crucial initial step that can subsequently trigger downstream MAPK and NF-κB signaling.[3]

MAPK Pathways

This compound activates the three main subfamilies of MAPKs: ERK, p38, and JNK. The phosphorylation of these kinases is essential for the transcriptional activation of the TNF-α gene.[3] Notably, the JNK inhibitor SP600125 was found to be the most potent in blocking this compound-stimulated TNF-α secretion, suggesting a particularly critical role for the JNK pathway.[3]

NF-κB Pathway

The NF-κB family of transcription factors is a cornerstone in the expression of inflammatory cytokines, including TNF-α.[2] this compound treatment leads to the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.[2][3] The use of the NF-κB inhibitor BAY 11-7082 almost completely blocked the secretion of TNF-α in this compound-treated macrophages, underscoring the indispensable role of this pathway.[3]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and the experimental workflow for assessing this compound's antiviral activity.

Caption: this compound-activated signaling cascade leading to antiviral activity.

Caption: Experimental workflow for evaluating this compound's indirect antiviral effect.

Detailed Experimental Protocols

Based on the available literature, the key experiments can be protocolized as follows:

Cell Culture and Reagents

-

Cell Lines: RAW264.7 (murine macrophage) and Vero (African green monkey kidney epithelial) cells.

-

Virus: Herpes Simplex Virus 1 (HSV-1).

-

Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, and other standard cell culture reagents.

Preparation of Conditioned Supernatant

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove cell debris and filter-sterilize it.

-

Store the conditioned supernatant at -80°C until use.

Plaque Reduction Assay

-

Seed Vero cells in 6-well plates and grow to confluence.

-

Infect the confluent monolayer of Vero cells with a known titer of HSV-1 (e.g., 100 plaque-forming units) for 1 hour at 37°C.

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay the cells with DMEM containing 2% FBS and the this compound-conditioned supernatant at various dilutions. A positive control (e.g., Ribavirin or recombinant TNF-α) and a negative control (supernatant from untreated RAW264.7 cells) should be included.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cells with a crystal violet solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the negative control.

Western Blot Analysis for Signaling Pathway Activation

-

Seed RAW264.7 cells and starve them in serum-free medium before treatment.

-

Treat the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells and collect the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of Akt, ERK, p38, JNK, and NF-κB p65.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The current body of research strongly indicates that this compound exerts its antiviral activity against HSV-1 through a host-mediated mechanism involving the induction of endogenous TNF-α via the Akt, MAPKs, and NF-κB signaling pathways. This indirect mechanism of action presents a promising area for the development of novel immunomodulatory antiviral therapies.

However, the scope of this compound's antiviral activity remains to be fully explored. Future research should be directed towards:

-

Broad-spectrum Activity: Investigating the efficacy of this compound against a wider range of viruses, including other herpesviruses, influenza viruses, and emerging RNA viruses like coronaviruses.

-

In Vivo Studies: Validating the in vitro findings in animal models to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.

-

Molecular Target Identification: Identifying the specific cellular receptor(s) that this compound interacts with to initiate the signaling cascade.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising bioactive compound to a clinically relevant antiviral agent.

References

The Biological Activity of Jasminin: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Iridoid Glycoside from Jasminum officinale

Introduction

Jasminin, an iridoid glycoside identified in species of the Jasminum genus, has emerged as a compound of significant interest to the scientific community. Traditionally, various parts of Jasminum officinale, commonly known as jasmine, have been used in folk medicine for their purported therapeutic properties. Modern phytochemical investigations have sought to isolate and characterize the bioactive constituents responsible for these effects, leading to the identification of this compound. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its antiviral properties and the underlying molecular mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Quantitative Biological Activity of this compound

The biological effects of this compound have been quantified in several key studies. The following tables summarize the available quantitative data, providing a clear comparison of its activities across different assays.

Table 1: Antiviral and Immunomodulatory Activity of this compound

| Biological Activity | Cell Line | Assay | Concentration (µM) | Result | Reference |

| Cell Proliferation | RAW 264.7 | MTT Assay | 3.1 | 420% increase in cell proliferation compared to control | [1] |

| 12.5, 50, 200 | Significant increases in cell proliferation | [1] | |||

| TNF-α Production | RAW 264.7 | ELISA | 3.1, 12.5 | No significant increase | [1] |

| 50 | ~8-fold increase compared to control | [1] | |||

| 200 | ~10-fold increase compared to control | [1][2] | |||

| Antiviral Activity (HSV-1) | Vero | Plaque Reduction Assay | 6.25, 12.5 | No significant antiviral effect | [1] |

| 25, 50 | Mild antiviral effect | [1] | |||

| (Supernatant from this compound-treated RAW 264.7 cells) | 6.25 | Plaque number reduced to 40.33 ± 4.72 (vs. 49.00 ± 2.00 in control) | [1] | ||

| 12.5 | Plaque number reduced to 32.00 ± 1.73 | [1] | |||

| 25 | Plaque number reduced to 30.00 ± 1.00 | [1] | |||

| 50 | Plaque number reduced to 25.00 ± 2.00 | [1] |

Note: While the primary focus of this guide is on this compound from Jasminum officinale, the specific quantitative data presented here is from a study where this compound was sourced from "Jasmine Tea," a common beverage that often contains flowers from Jasminum sambac or other species. The iridoid glycoside structure is consistent across these sources.

Mechanism of Action: The TNF-α Signaling Pathway

This compound exerts its antiviral effects indirectly by stimulating macrophages to produce Tumor Necrosis Factor-alpha (TNF-α), a potent antiviral cytokine. The signaling cascade initiated by this compound in RAW 264.7 macrophage cells involves the activation of several key pathways:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: this compound induces the phosphorylation of Akt, a crucial downstream effector of PI3K. This activation is an early event in the signaling cascade.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The three main MAPKs—p38, JNK1/2, and ERK1/2—are phosphorylated upon this compound treatment, indicating their involvement in the downstream signaling.

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound promotes the nuclear translocation of the NF-κB p65 subunit, a key transcription factor for TNF-α expression. This is accompanied by the phosphorylation of p65 and the degradation of its inhibitor, I-κBα.

The simultaneous activation of the Akt, MAPKs, and NF-κB signaling pathways converges to induce the transcription and secretion of TNF-α. This endogenously produced TNF-α is then responsible for the observed antiviral activity against Herpes Simplex Virus 1 (HSV-1).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 3.1, 12.5, 50, and 200 µM) and a vehicle control.

-

Incubate the plate for another 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell proliferation as a percentage of the vehicle-treated control.

TNF-α Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted by cells into the culture medium.

Protocol:

-

Culture RAW 264.7 cells (1 × 10⁴ cells/mL, 200 µL/well) with serial dilutions of this compound for 24 hours.

-

Collect the cell culture supernatants.

-

Perform the ELISA for mouse TNF-α according to the manufacturer's instructions (e.g., using a commercially available kit).

-

Briefly, coat a 96-well plate with a capture antibody specific for mouse TNF-α.

-

Add the collected supernatants and a series of TNF-α standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Generate a standard curve and determine the concentration of TNF-α in the samples.

Antiviral Activity (Plaque Reduction Assay)

This assay is used to determine the ability of a substance to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

Protocol:

-

Seed Vero cells in a 6-well plate to form a confluent monolayer.

-

Prepare serial dilutions of this compound or the supernatants from this compound-treated RAW 264.7 cells.

-

Infect the Vero cell monolayer with a known titer of Herpes Simplex Virus 1 (HSV-1) for 1 hour.

-

Remove the virus inoculum and overlay the cells with a medium containing the test substance and 1% methylcellulose.

-

Incubate the plates for 72 hours to allow plaque formation.

-

Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control.

Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the signaling pathways.

Protocol:

-

Treat RAW 264.7 cells with this compound (e.g., 50 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of Akt, p38, JNK, ERK, and p65, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Other Potential Biological Activities

While the antiviral activity of this compound has been the most thoroughly investigated, preliminary studies and the known activities of other iridoid glycosides suggest that this compound may possess other therapeutic properties. Research on various Jasminum species extracts has indicated potential anti-inflammatory, antimicrobial, and cytotoxic activities. However, there is a current lack of specific quantitative data for the isolated compound this compound in these areas. Further research is warranted to explore these potential activities and elucidate the corresponding mechanisms of action.

Conclusion

This compound, a bioactive iridoid glycoside from Jasminum officinale and other Jasminum species, demonstrates significant antiviral activity against HSV-1. This effect is mediated by the induction of endogenous TNF-α from macrophages through the activation of the Akt, MAPKs, and NF-κB signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should aim to expand the investigation into its other potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects, to fully characterize its pharmacological profile for potential drug development.

References

The Elusive Jasminin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminin, an iridoid glucoside, is a bioactive compound of growing interest within the scientific community. Found within select species of the Jasminum genus, this natural product has demonstrated notable biological activities, warranting further investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its biological effects. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been successfully isolated from a limited number of Jasminum species. While the genus is extensive, comprising over 200 species, the distribution of this compound appears to be specific. The primary documented sources are detailed below. Further research is required to screen a wider range of Jasminum species to identify other potential sources and to quantify the variability of this compound content based on geographical location, climate, and cultivation practices.

Table 1: Documented Natural Sources of this compound

| Plant Species | Common Name | Plant Part(s) | Reported Yield (%) | Purity (%) |

| Jasminum nudiflorum | Winter Jasmine | Leaves and Flowers | 1.26 - 1.36 | 98.06 - 99.17 |

| Jasminum sambac | Arabian Jasmine | Seeds | Not Quantified | Not Quantified |

Isolation and Purification of this compound

The isolation of this compound requires a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocols are based on methodologies reported in scientific literature and patents.

Protocol 1: Isolation of this compound from Jasminum nudiflorum (Winter Jasmine)

This protocol is adapted from a patented method describing the extraction and purification of this compound from the leaves of Jasminum nudiflorum.[1]

1. Preparation of Plant Material:

- Collect fresh leaves and flowers of Jasminum nudiflorum.

- Dry the plant material in an oven at a controlled temperature of 45°C to preserve the integrity of the compound.

- Pulverize the dried material into a fine powder and pass it through a 40-mesh sieve to ensure uniform particle size for efficient extraction.

2. Solvent Extraction:

- Macerate the powdered plant material in 80-90% ethanol. Perform the extraction three times to maximize the yield.

- The recommended extraction temperature is between 50-60°C.

- Collect the ethanol extracts and combine them.

- Concentrate the combined extract under vacuum to remove the ethanol.

3. Liquid-Liquid Partitioning:

- Resuspend the concentrated aqueous extract in water.

- Perform a liquid-liquid extraction with petroleum ether three to five times to remove non-polar impurities. Discard the petroleum ether phase.

- Subsequently, extract the remaining aqueous phase with ethyl acetate three to five times. Each extraction should be performed for a duration of 2 hours with agitation.

4. Chromatographic Purification:

- Collect the ethyl acetate phases and concentrate them under vacuum.

- Subject the concentrated ethyl acetate extract to silica gel column chromatography.

- Elute the column using a chloroform-methanol gradient. The optimal volume ratio for eluting this compound is reported to be 3:1 (chloroform:methanol).

- Collect the fractions containing this compound and concentrate them.

5. Crystallization:

- Dissolve the concentrated, purified fraction in 90% ethanol.

- Allow the solution to stand for crystallization to occur.

- Perform recrystallization two to three times to obtain pure, white crystals of this compound.

6. Purity Analysis:

- Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Isolation of this compound from Jasminum sambac (Arabian Jasmine) Seeds

This protocol provides a general method for the isolation of "Jasmimin" (presumed to be this compound) from the seeds of Jasminum sambac.[2]

1. Preparation of Plant Material:

- Collect and dry the seeds of Jasminum sambac.

2. Solvent Extraction:

- Extract the dried seeds with 99% ethanol.

- Filter the extract and concentrate the filtrate to remove the ethanol.

3. Acidification and Partitioning:

- Acidify the concentrated extract with hydrochloric acid (HCl) to a pH of 2.0.

- Perform a liquid-liquid extraction with ethyl acetate.

4. Final Isolation:

- Separate the ethyl acetate phase and evaporate the solvent to yield the isolated compound.

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Jasminum nudiflorum.

References

The Potential of Jasminin in Modulating Neuroinflammatory Pathways: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the current understanding and therapeutic potential of jasminin, a secoiridoid glycoside, in the context of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The activation of microglia, the resident immune cells of the central nervous system, and the subsequent cascade of inflammatory signaling pathways, such as NF-κB and MAPK, contribute significantly to neuronal damage. There is a growing interest in the therapeutic potential of natural compounds to modulate these pathways. This compound, a secoiridoid glycoside found in plants of the Jasminum genus, has emerged as a compound of interest due to the established anti-inflammatory properties of related molecules. This guide synthesizes the available evidence, details key molecular pathways, presents relevant experimental protocols, and provides a framework for future research into the anti-neuroinflammatory effects of this compound.

The Neuroinflammatory Cascade: Key Signaling Pathways

Neuroinflammation is a complex process involving the activation of glial cells and the production of a host of inflammatory mediators. Several key signaling pathways are central to this response.

2.1 The NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of events leads to the translocation of NF-κB into the nucleus, where it orchestrates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][3]

2.2 The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation.[4][5] It comprises several cascades, including the p38 MAPK, JNK, and ERK pathways, which are activated by cellular stress and inflammatory stimuli, leading to the production of inflammatory mediators.[4]

2.3 The NLRP3 Inflammasome: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[6][7] Its activation is a key event in driving neuroinflammatory processes in several neurodegenerative diseases.[6][8]

This compound and its Potential Anti-Neuroinflammatory Role

While direct and extensive research on this compound's role in neuroinflammation is still emerging, evidence from studies on Jasminum species and structurally related secoiridoid glycosides provides a strong rationale for its investigation.

3.1 Evidence from Jasminum Species: Essential oil from Jasminum grandiflorum (JGEO) has been shown to inhibit the overactivation of microglia and reduce neuroinflammatory and oxidative stress responses in a lipopolysaccharide (LPS)-induced BV-2 cell model.[9][10] This suggests that compounds within the essential oil possess anti-neuroinflammatory properties. While the major components identified were phytol, nerolidol, and isophytol, the presence and contribution of secoiridoid glycosides like this compound in the broader plant extracts are known.[10][11]

3.2 Insights from Oleuropein, a Related Secoiridoid Glycoside: Oleuropein, a well-studied secoiridoid glycoside from the Oleaceae family, offers a compelling model for the potential mechanism of this compound. Research has demonstrated that oleuropein can attenuate neuroinflammation by inhibiting the NF-κB pathway and suppressing the activation of the NLRP3 inflammasome.[11][12] Given the structural similarities between this compound and oleuropein, it is plausible that this compound may exert its anti-neuroinflammatory effects through similar molecular pathways.

The following diagram illustrates the potential mechanism of action of this compound, drawing parallels from the known effects of oleuropein on key neuroinflammatory signaling pathways.

Caption: Potential inhibitory mechanism of this compound on neuroinflammatory pathways.

Quantitative Data on the Effects of Jasminum Species and Related Compounds

The following tables summarize the quantitative data from studies on Jasminum grandiflorum essential oil (JGEO) and oleuropein, which can serve as a proxy for estimating the potential efficacy of this compound.

Table 1: Effect of Jasminum grandiflorum Essential Oil (JGEO) on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia

| Treatment | Concentration | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Expression (% of LPS control) | IL-6 Expression (% of LPS control) |

| JGEO | 10 µg/mL | ~60% | ~55% | ~60% |

| JGEO | 20 µg/mL | ~45% | ~40% | ~50% |

| JGEO | 40 µg/mL | ~30% | ~30% | ~35% |

| Data are approximated from graphical representations in the cited literature and are for illustrative purposes. |

Table 2: Effect of Oleuropein on NF-κB and NLRP3 Inflammasome Components in an Alzheimer's Disease Mouse Model

| Treatment | Parameter | Fold Change vs. AD Model Control |

| Oleuropein-rich Olive Leaf Extract | p-NF-κB p65 | ↓ ~0.6 |

| Oleuropein-rich Olive Leaf Extract | NLRP3 | ↓ ~0.5 |

| Oleuropein-rich Olive Leaf Extract | ASC | ↓ ~0.6 |

| Oleuropein-rich Olive Leaf Extract | Caspase-1 | ↓ ~0.5 |

| Oleuropein-rich Olive Leaf Extract | IL-1β | ↓ ~0.4 |

| Data are approximated from graphical representations in the cited literature and are for illustrative purposes. |

Experimental Protocols for Investigating this compound's Anti-Neuroinflammatory Effects

To rigorously evaluate the anti-neuroinflammatory properties of this compound, a series of well-defined experimental protocols are required. The following outlines a general workflow for both in vitro and in vivo studies.

5.1 In Vitro Model: LPS-stimulated BV-2 Microglia

This model is a standard for screening compounds for anti-neuroinflammatory activity.

-

Cell Culture: BV-2 murine microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified in the supernatant using ELISA or in cell lysates via qPCR for mRNA expression.

-

-

Western Blot Analysis: To determine the protein expression levels of key signaling molecules such as phosphorylated and total forms of NF-κB p65, IκBα, p38, JNK, and ERK, as well as components of the NLRP3 inflammasome.

Caption: In vitro experimental workflow for assessing this compound's effects.

5.2 In Vivo Model: LPS-induced Neuroinflammation in Mice

This model allows for the evaluation of a compound's efficacy in a whole-organism context.

-

Animal Model: C57BL/6 mice are commonly used.

-

Treatment: Mice are administered this compound (e.g., via oral gavage or intraperitoneal injection) for a period before being challenged with an intraperitoneal injection of LPS to induce systemic inflammation and neuroinflammation.

-

Behavioral Tests: Cognitive and motor functions can be assessed using tests like the Morris water maze or open field test.

-

Tissue Collection and Analysis:

-

Brain Tissue Homogenization: To measure cytokine levels (ELISA), and for Western blot analysis of signaling pathways.

-

Immunohistochemistry/Immunofluorescence: To visualize and quantify microglial activation (e.g., using Iba1 staining) and neuronal survival in specific brain regions.

-

Future Directions and Conclusion

The preliminary evidence, largely drawn from related compounds and plant extracts, strongly suggests that this compound warrants further investigation as a potential anti-neuroinflammatory agent. Future research should focus on:

-

Confirming the direct effects of purified this compound on microglial activation and the key signaling pathways (NF-κB, MAPK, NLRP3 inflammasome).

-

Elucidating the structure-activity relationship among different secoiridoid glycosides to identify the most potent anti-neuroinflammatory scaffolds.

-

Conducting comprehensive preclinical studies in various animal models of neurodegenerative diseases to assess the therapeutic efficacy of this compound.

References

- 1. [PDF] Secoiridoids delivered as olive leaf extract induce acute improvements in human vascular function and reduction of an inflammatory cytokine: a randomised, double-blind, placebo-controlled, cross-over trial | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Targeting microglia polarization with Chinese herb-derived natural compounds for neuroprotection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Inhibitory effects of Jasminum grandiflorum L. essential oil on lipopolysaccharide-induced microglia activation-integrated characteristic analysis of volatile compounds, network pharmacology, and BV-2 cell | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibitory effects of Jasminum grandiflorum L. essential oil on lipopolysaccharide-induced microglia activation-integrated characteristic analysis of volatile compounds, network pharmacology, and BV-2 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 12. Oleuropein-Rich Olive Leaf Extract Attenuates Neuroinflammation in the Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Effects of Jasminin Against Herpes Simplex Virus Type 1 (HSV-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus Type 1 (HSV-1) infection remains a significant global health concern, with the emergence of drug-resistant strains necessitating the exploration of novel antiviral agents. Jasminin, a naturally occurring bioactive compound, has demonstrated notable antiviral activity against HSV-1. This technical guide provides an in-depth analysis of the antiviral properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The primary antiviral mechanism of this compound is indirect, mediated through the induction of endogenous tumor necrosis factor-alpha (TNF-α) in macrophages. This induction is a result of the activation of key cellular signaling pathways, including PI3K/Akt, mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB). This document serves as a comprehensive resource for researchers engaged in the discovery and development of new anti-herpetic therapies.

Introduction

Herpes Simplex Virus Type 1 (HSV-1) is a ubiquitous pathogen, causing a wide range of diseases from orolabial lesions to more severe conditions like keratitis and encephalitis.[1][2] The current standard of care, nucleoside analogs such as acyclovir, is challenged by the increasing prevalence of resistant viral strains, particularly in immunocompromised individuals.[2][3] This has spurred the investigation of natural compounds as potential sources of new antiviral drugs with novel mechanisms of action.[1][3] this compound, a bioactive constituent of Jasmine Tea, has emerged as a promising candidate.[4][5] This guide details the scientific evidence for this compound's anti-HSV-1 activity, with a focus on its immunomodulatory and signaling pathway interactions.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound against HSV-1 has been quantified using plaque reduction assays. The data presented below summarizes the direct antiviral effect of this compound and the more potent indirect effect mediated by the supernatant from this compound-treated macrophages.

Table 1: Antiviral Activity of this compound and this compound-Stimulated Macrophage Supernatant against HSV-1 [4]

| Treatment Condition | Concentration (μM) | Mean Plaque Number ± SD | Percentage of Plaque Reduction (%) |

| Mock (Virus Control) | - | 49.00 ± 2.00 | 0% |

| This compound (Direct) | 6.25 | No significant reduction | ~0% |

| 12.5 | No significant reduction | ~0% | |

| 25 | Mild reduction observed | Data not quantified | |

| 50 | Mild reduction observed | Data not quantified | |

| This compound-Stimulated Supernatant (Indirect) | 6.25 | 40.33 ± 4.72 | 17.7% |

| 12.5 | 32.00 ± 1.73 | 34.7% | |

| 25.0 | 30.00 ± 1.00 | 38.8% | |

| 50.0 | 25.00 ± 2.00 | 49.0% | |

| Ribavirin (Positive Control) | 20 µg/mL | Data not provided | Significant reduction |

| Recombinant TNF-α (Positive Control) | 100 pg/mL | Data not provided | Significant reduction |

Data is derived from a plaque reduction assay on Vero cells.[4]

Mechanism of Action: Indirect Antiviral Effect via TNF-α Induction

The primary antiviral mechanism of this compound against HSV-1 is not direct inhibition of the virus but rather the stimulation of an innate immune response.[4][5] this compound induces the production of endogenous TNF-α in RAW264.7 macrophage cells.[4] This induced TNF-α, present in the cell culture supernatant, is responsible for the significant reduction in HSV-1 plaque formation in Vero cells.[4][5] Studies have shown that this compound alone has minimal direct antiviral effects at lower concentrations, highlighting the importance of this indirect, host-mediated pathway.[4]

Signaling Pathways Activated by this compound

The induction of TNF-α synthesis by this compound in RAW264.7 cells is a complex process involving the simultaneous activation of multiple signaling cascades.[4][5] Pre-treatment of the cells with inhibitors for these pathways effectively suppresses this compound-induced TNF-α production.[4] The key pathways involved are:

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and immune responses.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates all three major MAPKs:

-

Extracellular signal-regulated kinase (ERK)

-

c-Jun N-terminal kinase (JNK)

-

p38 MAPK

-

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammatory and immune responses, NF-κB activation is crucial for the transcription of TNF-α. This compound induces the degradation of IκB-α, an inhibitor of NF-κB, allowing for its activation.[4]

The following diagram illustrates the signaling cascade initiated by this compound, leading to the production of antiviral TNF-α.

Caption: this compound-induced signaling cascade in macrophages leading to TNF-α production and subsequent inhibition of HSV-1 replication in Vero cells.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antiviral properties.

Cell Culture and Virus

-

Cell Lines:

-

RAW264.7 cells: A murine macrophage-like cell line used for the induction of TNF-α by this compound.

-

Vero E6 cells: An African green monkey kidney epithelial cell line, highly susceptible to HSV-1, used for virus propagation, cytotoxicity assays, and plaque reduction assays.[4]

-

-

Virus Strain:

-

Herpes Simplex Virus Type 1 (HSV-1) is used for all infection studies.[4]

-

Cytotoxicity Assay

This assay is crucial to determine the non-toxic concentration range of this compound and the stimulated supernatant on the host cells, ensuring that any observed antiviral effect is not due to cell death.

-

Cell Seeding: Plate Vero E6 cells in 96-well plates and allow them to adhere and form a monolayer.

-

Treatment: Add serial dilutions of this compound (e.g., 6.25 to 200 μM) or this compound-stimulated RAW264.7 cell supernatant to the wells.

-

Incubation: Incubate the plates for a period that mimics the duration of the antiviral assay (e.g., 24-48 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This is the gold standard assay for quantifying the inhibition of viral replication.

-

Cell Seeding: Plate Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

-

Treatment Application:

-

Direct Effect: Pre-incubate the cell monolayer with various concentrations of this compound for a specified time (e.g., 1-2 hours) before infection.

-

Indirect Effect: Treat the cell monolayer with supernatant collected from RAW264.7 cells that have been stimulated with this compound for 24 hours.[4]

-

-

Viral Infection: Infect the treated and control cell monolayers with a known amount of HSV-1 (e.g., 100 plaque-forming units, PFU) and allow the virus to adsorb for 1 hour.

-

Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing methylcellulose or agarose) mixed with the respective concentrations of this compound or supernatant.

-

Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques.

-

Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (untreated) wells. The 50% effective concentration (EC50) or inhibitory concentration (IC50) can be determined from the dose-response curve.

Western Blot Analysis for Signaling Pathways

This technique is used to detect the phosphorylation (activation) of key proteins in the signaling cascades.

-

Cell Treatment: Treat RAW264.7 cells with this compound for various time points.

-

Cell Lysis: Lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, IκB-α).

-

Wash and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The ratio of phosphorylated to total protein indicates the level of pathway activation.

The following diagram outlines the general experimental workflow for assessing the antiviral properties of this compound.

Caption: Workflow for evaluating the cytotoxicity, indirect antiviral activity, and signaling effects of this compound.

Conclusion

This compound demonstrates a potent, albeit indirect, antiviral effect against Herpes Simplex Virus Type 1.[4] Its ability to stimulate macrophages to produce TNF-α via the activation of the PI3K/Akt, MAPK, and NF-κB signaling pathways presents a novel mechanism for combating viral infections.[4][5] This host-targeted approach could be advantageous in overcoming viral drug resistance mechanisms that typically target viral enzymes. The data and protocols presented in this guide provide a solid foundation for further research into this compound as a lead compound for the development of new anti-HSV-1 therapeutics. Future studies should focus on in vivo efficacy, bioavailability, and the precise molecular interactions between this compound and its cellular targets.

References

- 1. Identifying HSV-1 Inhibitors from Natural Compounds via Virtual Screening Targeting Surface Glycoprotein D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Antiviral Effects of this compound via Endogenous TNF-α and the Underlying TNF-α-Inducing Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antiviral Effects of this compound via Endogenous TNF-α and the Underlying TNF-α-Inducing Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Jasminin-Containing Plants: A Technical Guide for Researchers

Abstract

The genus Jasminum, belonging to the Oleaceae family, encompasses approximately 200 species renowned for their aromatic flowers and significant role in traditional medicine.[1] These plants are a rich source of bioactive compounds, notably secoiridoid glycosides such as jasminin, jasminoside, and oleuropein, alongside flavonoids, terpenoids, and essential oils.[2][3] Historically, various cultures have utilized Jasminum species to treat a wide array of ailments, including inflammatory conditions, infections, ulcers, and pain. This guide provides an in-depth exploration of the ethnobotanical applications of these plants, supported by modern pharmacological findings. It details the quantitative data on their biological activities, provides comprehensive experimental protocols for key bioassays, and visualizes critical workflows and molecular pathways to facilitate further research and drug discovery efforts.

Introduction: The Phytochemistry of Jasminum Species

The medicinal properties of the Jasminum genus are largely attributed to its complex phytochemical profile. While the fragrant essential oils, containing compounds like benzyl acetate, linalool, and jasmone, are well-known, the non-volatile components are of significant pharmacological interest.[4]

Secoiridoid Glycosides: A defining feature of the Oleaceae family, including Jasminum, is the presence of secoiridoids.[2] These are monoterpene derivatives recognized for their broad biological activities. "this compound" is a known secoiridoid glucoside that has been isolated from several Jasminum species, including J. mesnyi and J. primulinum.[5][6] Other prominent secoiridoids in this genus include oleuropein, ligstroside, and jasminoside, which contribute significantly to the plants' therapeutic effects.[2][3][4]

Other Bioactive Compounds: Beyond secoiridoids, Jasminum species contain a wealth of other pharmacologically active molecules. Phytochemical analyses have consistently revealed the presence of flavonoids (like hesperidin, quercetin, kaempferol), tannins, saponins, alkaloids, and terpenoids (such as oleanolic acid).[3][4][7][8] This combination of compounds likely results in synergistic effects, underpinning the diverse traditional uses of these plants.

Ethnobotanical Heritage of Jasminum Species

Traditional medicine systems, particularly in Asia, have long revered Jasminum plants for their healing properties. The leaves, roots, and flowers are all employed in various preparations.

-

Jasminum sambac (Arabian Jasmine): The leaves and roots are traditionally used to treat inflammation, fever, and pain.[9] Juice from the leaves has been applied to treat ulcers and skin conditions.[10] The flowers and leaves are also known to act as a lactifuge, arresting milk secretion.[11] In Asian traditional medicine, the flowers have been used for diarrhea, fever, abdominal pain, and dermatitis.[12]

-

Jasminum officinale (Common Jasmine): This species is used in folk medicine for skin diseases and anti-ulcer treatments.[9] It has also been used for gastrointestinal disorders and coughs.[13] The phytochemical profile includes alkaloids, flavonoids, tannins, and saponins, which are associated with its antimicrobial, antioxidant, and dermatological effects.[14][15]

-

Jasminum grandiflorum (Spanish Jasmine): In Ayurveda, it is used for skin diseases, wound healing, and as an anti-ulcerative agent. The flowers and leaves have also been traditionally used to prevent and treat breast cancer and uterine bleeding.

-

Jasminum auriculatum (Needle-flower Jasmine): In traditional Indian medicine systems like Ayurveda and Siddha, the roots are noted for treating skin diseases, and the flowers are used to alleviate burning sensations.[7] The plant's parts possess antiseptic qualities, making them suitable for treating ulcers and wounds.[7]

Pharmacological Activities and Quantitative Data

Modern scientific investigation has substantiated many of the traditional claims associated with Jasminum species. The primary activities studied are anti-inflammatory, antioxidant, and antimicrobial.

Anti-inflammatory Activity

Secoiridoids and flavonoids are major contributors to the anti-inflammatory effects of Jasminum extracts. Studies show these compounds can modulate key inflammatory pathways. The ethanolic root extract of J. sambac, for instance, demonstrated significant, dose-dependent anti-inflammatory effects in animal models.[9]

| Plant Species & Extract | Assay Model | Dose | Result (Inhibition %) | Reference Compound |

| Jasminum sambac (Ethanolic Root Extract) | Carrageenan-induced paw edema (Rat) | 400 mg/kg | Significant inhibition after 2, 3, 4, & 6 hours | Diclofenac (10 mg/kg) |

| Jasminum sambac (Ethanolic Root Extract) | Cotton pellet-induced granuloma (Rat) | 400 mg/kg | 33.58% | Diclofenac (10 mg/kg) |

| Jasminum sambac (Ethanolic Flower Extract) | Xylene-induced ear edema (Mice) | 200 mg/kg | 64.43% | - |

| Jasminum officinale (Ethyl Acetate Fraction) | Anti-inflammatory assay | - | IC50: 66.00 ± 1.84 µg/mL | - |

Antioxidant Activity

The antioxidant capacity of Jasminum extracts is well-documented and is primarily attributed to their phenolic and flavonoid content. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.

| Plant Species & Extract | Assay | IC50 Value (µg/mL) | Reference Compound |

| Jasminum officinale (Ethyl Acetate Fraction) | DPPH Radical Scavenging | 33.85 ± 1.09 | Ascorbic Acid (22.27 ± 0.96) |

| Jasminum grandiflorum (Ethanolic Leaf & Flower Extract) | DPPH Radical Scavenging | 15 | Ascorbic Acid (12) |

| Jasminum sambac (70% Hydroalcoholic Leaf Extract) | DPPH Radical Scavenging | 122 | - |

| Jasminum sambac (70% Hydroalcoholic Leaf Extract) | Hydrogen Peroxide Scavenging | 125 | - |

| Jasminum auriculatum (Ethanolic Extract) | DPPH Radical Scavenging | Showed highest activity among tested species | Ascorbic Acid |

Antimicrobial Activity

Traditional use of Jasminum for infections and skin conditions is supported by studies demonstrating its efficacy against a range of microbial pathogens.

| Plant Species & Extract | Microorganism | Assay | MIC Value |

| Jasminum sambac (Methanol Leaf Extract) | Staphylococcus aureus | Microbroth Dilution | 3.25 mg/mL |

| Jasminum sambac (Methanol Leaf Extract) | Streptococcus sanguinis | Microbroth Dilution | 6.12 mg/mL |

| Jasminum sambac (Methanol Leaf Extract) | Candida albicans | Microbroth Dilution | 25 mg/mL |

| Jasminum sambac (Essential Oil) | Escherichia coli | Tube Dilution | 31.25 µL/mL (Natural Oil) |

| Jasminum sambac (Essential Oil) | Candida albicans | Microbroth Dilution | 26.04 µg/mL |

| Jasminum sambac (Ethanolic Leaf Extract) | Escherichia coli | 96-well Plate | 50 mg/mL |

| Jasminum sambac (Ethanolic Leaf Extract) | Aspergillus niger | 96-well Plate | 18.75 mg/mL |

Key Signaling Pathways

The therapeutic effects of secoiridoids like this compound and oleuropein are mediated through the modulation of critical cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling: Inhibition of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] When activated by stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees the p65/p50 NF-κB dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[15] Secoiridoids, such as oleuropein, have been shown to exert anti-inflammatory effects by inhibiting this pathway.[9] They can suppress the phosphorylation of IκBα, preventing NF-κB's nuclear translocation and subsequent gene expression.[15]

Antioxidant Signaling: Activation of Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or activators like secoiridoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of Phase II antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1).[5][17] Oleuropein has been shown to activate this protective pathway, enhancing cellular resistance to oxidative stress.[5][18]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed, synthesized methodologies for two key assays frequently used to evaluate the pharmacological properties of Jasminum extracts.

General Experimental Workflow

The process of investigating the ethnobotanical uses of plants follows a structured workflow from plant collection to data analysis. This ensures systematic evaluation and validation of traditional claims.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of an extract to donate hydrogen atoms or electrons to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[10][19]

1. Materials and Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)

- Methanol or Ethanol (Spectrophotometric grade)

- Plant extract stock solution (e.g., 1 mg/mL)

- Positive control (e.g., Ascorbic acid, Quercetin)

- 96-well microplate or spectrophotometer cuvettes

- Microplate reader or UV-Vis Spectrophotometer

2. Procedure:

- Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle to protect from light. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

- Preparation of Sample Dilutions: Perform serial dilutions of the plant extract stock solution and the positive control to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

- Assay Reaction:

- In a 96-well plate, add 100 µL of each sample dilution to respective wells.

- Add 100 µL of the 0.1 mM DPPH working solution to each well.

- Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).

- Prepare blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to account for any color from the extract).

- Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4][19]

- Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[10]

3. Calculation:

- Calculate the percentage of radical scavenging activity for each concentration using the following formula:

- % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] x 100

- Plot the % scavenging against the extract concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using regression analysis. A lower IC50 value indicates higher antioxidant activity.[19]

Protocol 2: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute anti-inflammatory activity. Injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[6][20]

1. Animals and Materials:

- Wistar or Sprague-Dawley rats (150-200g)

- Lambda Carrageenan (1% w/v suspension in sterile saline)

- Test extract (prepared in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

- Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg)

- Plebysmometer (for measuring paw volume)

- Oral gavage needles

2. Procedure:

- Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

- Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Groups (e.g., 100, 200, 400 mg/kg of extract). Fast the animals overnight with free access to water before the experiment.[21]

- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

- Dosing: Administer the vehicle, positive control, or test extract orally (p.o.) to the respective groups.

- Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each rat.[6][22]

- Measurement of Edema: Measure the paw volume at hourly intervals for up to 6 hours after the carrageenan injection (Vt).[21]

3. Calculation:

- Paw Edema Volume (mL): Calculate the increase in paw volume at each time point: Edema (E) = Vt - V0

- Percentage Inhibition of Edema: Calculate the anti-inflammatory effect as the percentage inhibition of edema compared to the vehicle control group:

- % Inhibition = [(E_control - E_treated) / E_control] x 100

Conclusion and Future Directions

The ethnobotanical record of Jasminum species provides a compelling foundation for modern drug discovery. The presence of bioactive secoiridoids, such as this compound, is strongly linked to the antioxidant and anti-inflammatory properties observed in scientific studies. The quantitative data and established protocols presented in this guide offer a framework for researchers to systematically investigate these plants. Future research should focus on the bioassay-guided isolation of specific secoiridoids to elucidate their precise mechanisms of action, evaluate their pharmacokinetic profiles, and explore their potential as scaffolds for novel therapeutic agents targeting inflammatory and oxidative stress-related diseases.

References

- 1. abcam.cn [abcam.cn]

- 2. researchgate.net [researchgate.net]

- 3. opensciencepublications.com [opensciencepublications.com]

- 4. mdpi.com [mdpi.com]

- 5. Oleuropein improves mitochondrial function to attenuate oxidative stress by activating the Nrf2 pathway in the hypothalamic paraventricular nucleus of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oleuropein Enhances Stress Resistance and Extends Lifespan via Insulin/IGF-1 and SKN-1/Nrf2 Signaling Pathway in Caenor… [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. researchgate.net [researchgate.net]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oleuropein Enhances Stress Resistance and Extends Lifespan via Insulin/IGF-1 and SKN-1/Nrf2 Signaling Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

A Technical Guide to Jasminin: An Inducer of Tumor Necrosis Factor-Alpha (TNF-α) Production

For Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide addresses the interaction between the secoiridoid glycoside, jasminin, and the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Initial interest in this topic may stem from the broad anti-inflammatory potential of natural products. However, it is crucial to clarify at the outset that current, detailed in-vitro studies demonstrate that this compound acts as an inducer of TNF-α production in macrophage cell lines, rather than an inhibitor. This guide will provide an in-depth technical overview of this induction mechanism, presenting the quantitative data, experimental protocols, and signaling pathways as delineated in the scientific literature. While some extracts from the Jasminum genus have shown anti-inflammatory properties and the ability to reduce TNF-α in certain models, the specific compound this compound has been characterized by its stimulatory effect on TNF-α synthesis[1][2][3][4].

Executive Summary

This compound, a secoiridoid glycoside isolated from plants of the Jasminum genus, has been identified as a potent inducer of TNF-α in murine macrophage RAW264.7 cells. This activity is contrary to the often-sought-after inhibitory effects for treating chronic inflammatory diseases. Instead, this positions this compound as a potential immunomodulatory agent capable of enhancing specific immune responses. The induction of TNF-α is not a standalone event but is mediated through the coordinated activation of several key intracellular signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), and the Nuclear Factor-kappa B (NF-κB) signaling cascade[1][2][3]. The controlled induction of endogenous TNF-α by compounds like this compound is being explored for its potential therapeutic applications, such as antiviral responses[1][2][3]. This document provides the core data, methodologies, and pathway visualizations for researchers investigating this compound's bioactivity.

Quantitative Data on TNF-α Induction

The following tables summarize the quantitative effects of this compound on TNF-α production and the impact of specific pathway inhibitors on this process, based on data from in-vitro studies using RAW264.7 macrophage cells.

Table 1: Dose-Dependent Induction of TNF-α by this compound

| This compound Concentration (µM) | Mean TNF-α Secretion (pg/mL) | Fold Increase Over Control |

|---|---|---|

| 0 (Control) | ~30 | 1.0 |

| 3.1 | Data not specified, but shows increase | >1 |

| 12.5 | Data not specified, but shows increase | >1 |

| 50 | ~500 | ~16.7 |

| 200 | Data not specified, but shows increase | >1 |

| Positive Control (LPS 1 µg/mL) | ~600 | ~20 |

(Data synthesized from studies on RAW264.7 cells treated for 24 hours. Basal TNF-α production was approximately 30 pg/mL. At 50 µM, this compound induced a nearly 17-fold increase in TNF-α secretion)[1].

Table 2: Effect of Signaling Pathway Inhibitors on this compound-Induced TNF-α Production

| Pathway Targeted | Inhibitor | Inhibitor Concentration (µM) | % Inhibition of TNF-α Secretion |

|---|---|---|---|

| MAPK (JNK) | SP600125 | 30 | ~90% |

| MAPK (ERK) | PD98059 | 30 | Less potent than JNK inhibitor |

| MAPK (p38) | SB203580 | 30 | Less potent than JNK inhibitor |

| PI3K/Akt | Wortmannin | 30 | Significant dose-dependent reduction |

| NF-κB | BAY 11-7082 | 30 | Significant dose-dependent reduction |

(This table demonstrates that the inhibition of JNK, PI3K/Akt, and NF-κB pathways significantly attenuates the production of TNF-α stimulated by 50 µM this compound, confirming their central role in the induction mechanism)[1].

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, rendered in DOT language, illustrate the molecular pathway of this compound's action and a typical experimental workflow for its study.

This compound-Induced TNF-α Signaling Pathway

Experimental Workflow for Quantifying TNF-α Induction

Detailed Experimental Protocols

The following protocols are based on methodologies described for investigating the effects of natural products on macrophage activation[1][5][6].

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7 is used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Seeding: For TNF-α quantification, cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to adhere for 4-24 hours[6].

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.1 to 200 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Lipopolysaccharide, LPS, at 1 µg/mL) are run in parallel[1].

-

Inhibitor Studies: For pathway analysis, cells are pre-treated with specific inhibitors (e.g., SP600125, PD98059, SB203580, Wortmannin, BAY 11-7082) for 30-60 minutes before stimulation with this compound[1].

TNF-α Quantification via Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: After the 24-hour treatment period, the cell culture supernatant is carefully collected from each well.

-

ELISA Kit: A commercial mouse TNF-α ELISA kit is used according to the manufacturer's instructions.

-

Principle: This assay typically employs a sandwich ELISA format. A capture antibody specific for TNF-α is pre-coated onto the microplate wells.

-

Procedure: a. Standards and collected supernatants are added to the wells and incubated, allowing any TNF-α present to bind to the capture antibody. b. The wells are washed to remove unbound substances. c. A biotin-conjugated detection antibody specific for TNF-α is added, which binds to the captured TNF-α. d. After another wash step, Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. e. Following a final wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change. f. The reaction is stopped with the addition of an acid solution, and the optical density is measured at 450 nm using a microplate reader.

-

Quantification: A standard curve is generated using known concentrations of recombinant TNF-α. The concentration of TNF-α in the experimental samples is interpolated from this curve.

Western Blot Analysis for Signaling Pathway Activation

-

Cell Lysis: After treatment with this compound for various time points (e.g., 0-60 minutes), cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: a. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. b. The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-JNK, JNK, p-p65, p65, IκB-α) and a loading control (e.g., β-actin).

-

Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system[5]. Densitometry analysis is used to quantify changes in protein phosphorylation.

Conclusion and Future Directions

The available scientific evidence clearly characterizes this compound as an inducer of TNF-α production in macrophages through the activation of the Akt, MAPK, and NF-κB signaling pathways. This positions the molecule as a tool for studying immune activation and as a potential candidate for therapeutic strategies where a controlled, localized increase in TNF-α is desired, such as in antiviral or anti-cancer applications.

For drug development professionals, this presents a different paradigm: rather than a lead for anti-inflammatory drugs, this compound is a lead for immunomodulatory or immuno-stimulatory agents. Future research should focus on in-vivo models to understand the physiological and pathological consequences of this compound-induced TNF-α production, its pharmacokinetic and pharmacodynamic profile, and its potential for synergistic effects with other therapeutic agents. Further investigation into other secoiridoid glycosides may reveal a class of compounds with tunable effects on TNF-α regulation.

References

- 1. The Antiviral Effects of this compound via Endogenous TNF-α and the Underlying TNF-α-Inducing Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Antiviral Effects of this compound via Endogenous TNF-α and the Underlying TNF-α-Inducing Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Immune activation of murine RAW264.7 macrophages by sonicated and alkalized paramylon from Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Jasminin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasminin, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, as well as for the evaluation of its antiviral and immunomodulatory effects, are presented. Furthermore, the underlying signaling pathways implicated in its mechanism of action are elucidated through diagrams and descriptions, offering a valuable resource for researchers exploring the therapeutic potential of this compound.

Chemical Structure and Identification

This compound is a complex secoiridoid glucoside. Its chemical identity is defined by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | 4-Ethylidene-3-(β-D-glucopyranosyloxy)-3,4,4a,5,9,10,11,12-octahydro-10-(2-hydroxy-1-methylethyl)-15-methyl-9,12-methano-6H,8H,14H-pyrano[3,4-c][1][2]dioxacyclododecin-6,14-dione | [] |

| Molecular Formula | C₂₆H₃₈O₁₂ | [] |

| Molecular Weight | 542.57 g/mol | [] |

| Canonical SMILES | CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | [] |

| CAS Number | 30164-93-3 | [] |

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

Physicochemical Properties

Limited experimental data is available for the specific physicochemical properties of pure this compound. The following table summarizes the available information. Further experimental determination of these properties is warranted for comprehensive characterization.

| Property | Value | Source |

| Appearance | White crystals | [4] |

| Taste | Bitter | [] |

| Solubility | Soluble in 80-90% ethanol. | [4] |

| 13C NMR Data | Available | [5] |

Biological Properties and Activities

This compound has demonstrated significant biological activity, particularly in the realms of antiviral and immunomodulatory effects.

Antiviral Activity

This compound has been shown to exhibit antiviral activity against Herpes Simplex Virus-1 (HSV-1).[1][6][7] This activity is primarily mediated by its ability to induce the production of endogenous Tumor Necrosis Factor-alpha (TNF-α).[1][6][7]

Immunomodulatory Activity

The primary immunomodulatory function of this compound identified to date is the induction of TNF-α production in macrophages.[1][6][7] This induction is dose-dependent and occurs without the need for additional stimuli.[7]

Mechanism of Action: Signaling Pathways

The induction of TNF-α by this compound in RAW 264.7 macrophage cells involves the simultaneous activation of multiple signaling pathways.[1][6][7]

PI3K-Akt, MAPKs, and NF-κB Signaling

This compound treatment of macrophages leads to the phosphorylation and activation of key proteins in the PI3K-Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][6][7] The activation of these pathways is crucial for the subsequent transcription and secretion of TNF-α.[1][6][7]

Experimental Protocols

Isolation of this compound from Jasminum Species

This protocol is adapted from a patented method for the extraction of this compound from the leaves of winter jasmine (Jasminum nudiflorum).[4]

5.1.1. Materials and Equipment

-

Dried and powdered leaves of Jasminum species

-

80-90% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

Chloroform

-

Methanol

-

Rotary evaporator

-

Chromatography columns

-

Filtration apparatus

5.1.2. Procedure

-

Extraction: Macerate the powdered leaves in 80-90% ethanol at 50-60°C for 2 hours. Repeat the extraction process three times with fresh solvent.

-

Concentration: Combine the ethanol extracts and concentrate under vacuum using a rotary evaporator.

-

Solvent Partitioning: Partition the concentrated aqueous extract sequentially with petroleum ether and then ethyl acetate. Collect the ethyl acetate fraction.

-